molecular formula C20H18F2N2OS B2912308 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole CAS No. 1226455-63-5

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2912308
CAS No.: 1226455-63-5
M. Wt: 372.43
InChI Key: BRCFNRXLENUHLP-UHFFFAOYSA-N
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Description

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by:

  • Allylthio group (–S–CH₂–CH=CH₂) at position 2 of the imidazole ring.
  • 4-(Difluoromethoxy)phenyl group (–O–CF₂–C₆H₄) at position 1.
  • p-Tolyl group (–C₆H₄–CH₃) at position 3.

Its molecular formula is C₁₈H₁₄F₂N₂O₂S, with a molecular weight of 355.4 g/mol .

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2OS/c1-3-12-26-20-23-13-18(15-6-4-14(2)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h3-11,13,19H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCFNRXLENUHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, glyoxal and aniline can be used to form the imidazole core.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an allyl halide (e.g., allyl bromide) with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).

    Attachment of the Difluoromethoxyphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a difluoromethoxyphenyl boronic acid and a halogenated imidazole intermediate.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole intermediate reacts with p-tolyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Investigation of its pharmacological properties, including potential antimicrobial, antifungal, or anticancer activities.

    Industry: Use in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The difluoromethoxy and p-tolyl groups may enhance its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole with structurally related imidazole derivatives:

Compound Name Substituents (Positions 1, 2, 5) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 1: 4-(difluoromethoxy)phenyl; 2: allylthio; 5: p-tolyl C₁₈H₁₄F₂N₂O₂S 355.4 Allylthio, difluoromethoxy
1-Ethyl-4-phenyl-5-(p-tolyl)-2-(4-(trifluoromethyl)phenyl)-1H-imidazole 1: ethyl; 2: 4-(trifluoromethyl)phenyl; 5: p-tolyl C₂₄H₂₂F₃N₂ 407.2 Trifluoromethyl group, ethyl
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole 1: 4-fluorophenyl; 2: 4-fluorobenzylthio; 5: 3-nitrophenyl C₂₂H₁₅F₂N₃O₂S 423.4 Dual fluorine, nitro group
1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole 1: 4-(difluoromethoxy)phenyl; 2: isobutylthio; 5: 4-methoxyphenyl C₂₁H₂₂F₂N₂O₂S 404.5 Isobutylthio, methoxy

Key Observations:

  • Substituent Flexibility : The allylthio group in the target compound provides a reactive alkene for further functionalization, unlike saturated substituents (e.g., ethyl in or isobutylthio in ).
  • Electron-Withdrawing Effects : The difluoromethoxy group (–OCF₂H) in the target compound and enhances electron-withdrawing properties compared to methoxy (–OCH₃) or trifluoromethyl (–CF₃) groups .

Physicochemical and Pharmacological Properties

  • Solubility : The allylthio group may enhance lipophilicity compared to polar groups (e.g., –OH or –COOH), though experimental data are lacking .
  • Bioactivity : Analogous compounds like SB 202190 (a p38 MAP kinase inhibitor) highlight the role of imidazole derivatives in targeting enzyme active sites . The nitro group in and trifluoromethyl in are associated with improved binding affinity and metabolic stability.

Biological Activity

2-(Allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole, with the CAS number 1226455-63-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H18_{18}F2_2N2_2OS
  • Molecular Weight : 372.4 g/mol

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, research indicated that derivatives of imidazole compounds, including those similar to our compound of interest, exhibited potent antitumor activity.

In Vitro Studies

A study published in Molecules demonstrated that certain imidazole derivatives showed remarkable antiproliferative activity against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50_{50} value of 4.07 µM against HeLa cells, suggesting strong cytotoxic effects compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity of Imidazole Derivatives

CompoundCell LineIC50_{50} (µM)Comparison with Control
4fHeLa4.07Stronger than 5-FU
4mSGC-79012.96Five-fold stronger than MTX
4qA54910.96Comparable to MTX

The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. The study indicated that treatment with the compound led to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in protein expression promotes programmed cell death, which is crucial for eliminating cancer cells .

Apoptosis Induction

In experiments with HeLa cells, the compound induced a significant apoptosis rate (68.2%) compared to 39.6% for the control drug 5-FU after 24 hours of treatment. This data underscores the potential of this imidazole derivative as a candidate for further development in cancer therapies .

Case Studies and Research Findings

  • Case Study on Structure-Activity Relationship : Research exploring various substitutions on imidazole derivatives found that modifications significantly impacted their biological activity. The presence of electron-withdrawing groups enhanced potency against tumor cells while reducing toxicity to normal cells .
  • Clinical Relevance : The selectivity index for some derivatives indicated that they were significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window for clinical applications .
  • Computational Studies : Molecular docking studies have been conducted to understand the interactions between imidazole derivatives and target proteins involved in cancer progression. These studies reveal potential binding sites and interactions that could be exploited for drug design .

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